molecular formula C12H13N3O2 B8405348 N-(4-hydroxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl)acetamide

N-(4-hydroxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl)acetamide

Cat. No. B8405348
M. Wt: 231.25 g/mol
InChI Key: AASANMDYWUJJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754238B2

Procedure details

A mixture of N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)-phenyl]-acetamide (2.0 g, 8.15 mmol) in anhydrous 1,2-dichloroethane (60 mL) was cooled at 0° C. on an ice bath and stirred for 10 minutes. Anhydrous aluminium chloride (4.35 g, 32.6 mmol) was added and the reaction mixture stirred at 0° C. for 20 minutes, then moved to an oil bath and stirred at 80° C. for 1 hour. Ethyl acetate was added and washed with potassium sodium tartrate (10%) twice. Organic layer was separated, dried over anhydrous Na2SO4, filtered and concentrated to give a crude product that was purified via preparative HPLC. The corresponding fractions were collected and lyophilized to afford N-[4-hydroxy-3-(2-methyl-2H-pyrazol-3-yl)-phenyl]-acetamide as a white solid in 70.0% yield. LCMS m/z (%)=232 (M+H, 100). 1H NMR (400 MHz, DMSO-d6) δ: 7.39 (s, 1H), 6.86 (d, J=8.74 Hz, 1H), 6.62 (d, J=8.70 Hz, 1H), 6.47 (s, 1H), 6.15 (s, 1H), 4.80 (bs, 2H), 3.87 (t, J=5.80 Hz, 2H), 3.63 (s, 3H), 2.44 (t, J=5.80 Hz, 2H), 2.08 (s, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:12])[CH3:11])=[CH:5][C:4]=1[C:13]1[N:14]([CH3:18])[N:15]=[CH:16][CH:17]=1.[Cl-].[Al+3].[Cl-].[Cl-].C(OCC)(=O)C>ClCCCl>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:12])[CH3:11])=[CH:5][C:4]=1[C:13]1[N:14]([CH3:18])[N:15]=[CH:16][CH:17]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)NC(C)=O)C=1N(N=CC1)C
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
4.35 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at 0° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
moved to an oil bath
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with potassium sodium tartrate (10%) twice
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product that
CUSTOM
Type
CUSTOM
Details
was purified via preparative HPLC
CUSTOM
Type
CUSTOM
Details
The corresponding fractions were collected

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C=C(C=C1)NC(C)=O)C=1N(N=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.